molecular formula C8H10N2O2 B1406071 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 1520287-70-0

5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B1406071
CAS No.: 1520287-70-0
M. Wt: 166.18 g/mol
InChI Key: KTNSTKIQHRRDKI-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid is a versatile bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a crucial synthetic intermediate for the construction of more complex molecules, particularly those designed to interact with central nervous system (CNS) targets. Its fused imidazo-pyridine structure is a privileged scaffold found in compounds exhibiting pharmacological activity, making it a valuable template for library synthesis. Research indicates that derivatives based on this core structure have been explored as potent and selective ligands for GABA A receptor subtypes, which are important targets for anxiolytics, sedatives, and anesthetics (https://pubs.acs.org/doi/10.1021/jm901384b). The carboxylic acid functional group at the 1-position provides a key handle for further synthetic elaboration via amidation or esterification reactions, allowing researchers to rapidly generate diverse arrays of analogs for structure-activity relationship (SAR) studies. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)7-6-3-1-2-4-10(6)5-9-7/h5H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNSTKIQHRRDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=NC(=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminopyridine Derivatives

One of the most established routes involves the cyclization of 2-aminopyridine with acyl chlorides or related activated carboxylic derivatives. This method typically proceeds via nucleophilic attack of the amino group on an acyl chloride, followed by intramolecular cyclization under heating conditions. The process often employs reagents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to facilitate ring closure, yielding the imidazo[1,5-a]pyridine core.

Reaction Conditions:

  • Reagents: 2-aminopyridine, acyl chlorides
  • Catalyst: None or catalytic amounts of acid
  • Solvent: Often performed neat or in polar aprotic solvents
  • Temperature: Elevated (around 100–150°C)
  • Purification: Recrystallization or chromatography

Yield Optimization:

  • Using excess acyl chloride
  • Employing microwave irradiation to reduce reaction time and improve regioselectivity
  • Adjusting reaction temperature and time

Multi-step Synthesis via Oxidative Cyclization

Another route involves initial formation of a suitable precursor, such as a 2-alkylpyridine, followed by oxidative cyclization using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). This method is advantageous for introducing specific substituents at desired positions prior to cyclization.

Reaction Conditions:

  • Oxidant: KMnO₄ or H₂O₂
  • Solvent: Acetone, ethanol, or aqueous media
  • Temperature: Room temperature to reflux
  • Purification: Acid-base extraction and recrystallization

Modern and Efficient Synthetic Strategies

Ritter-Type Reactions for Direct Synthesis

Recent advancements leverage intermolecular Ritter-type reactions to synthesize imidazo[1,5-a]pyridines efficiently. This method involves the reaction of pyridinylmethanol derivatives with nitriles under acidic conditions, promoting cyclization through a carbocation intermediate.

Key Features:

  • Mild reaction conditions
  • High regioselectivity
  • Good yields (up to 70–85%)

Reaction Conditions:

  • Reagents: Pyridinylmethanol, aryl or alkyl nitriles
  • Catalyst: Acidic catalysts such as trifluoroacetic acid
  • Solvent: Dichloroethane (DCE) or acetonitrile
  • Temperature: 150°C in sealed tubes
  • Duration: Overnight

This method has been detailed in recent research, demonstrating its efficiency and scalability.

One-Pot Synthesis Using 2-Aminopyridine and Acylating Agents

A streamlined approach involves the reaction of 2-aminopyridine with acyl chlorides, followed by treatment with trifluoroacetic anhydride, leading to the formation of imidazo[1,5-a]pyridine-1-carboxylic acids after haloform cleavage. This method minimizes steps and improves overall yields.

Reaction Conditions:

  • Reagents: 2-Aminopyridine, acyl chlorides
  • Catalyst: Bi(OTf)₃ (bismuth triflate) and p-toluenesulfonic acid monohydrate
  • Solvent: Dichloroethane (DCE) initially, then acetonitrile
  • Temperature: 150°C
  • Duration: Overnight
  • Work-up: Quenching with saturated NaHCO₃, extraction, and chromatography

Yields:

  • Typically high (above 70%), with optimization of reagent ratios and temperature.

Data Table Summaries of Preparation Methods

Method Precursors Reagents & Catalysts Solvent Temperature Duration Yield Range Notes
Cyclization of 2-Aminopyridine + Acyl Chloride 2-Aminopyridine, acyl chlorides None or PPA, POCl₃ Polar aprotic 100–150°C 2–6 hours 50–75% Classic route, scalable, high purity
Oxidative Cyclization of Alkylpyridines 2-Alkylpyridines KMnO₄, H₂O₂ Acetone, ethanol Reflux 4–12 hours 45–65% Suitable for substituted derivatives
Ritter-Type Reaction Pyridinylmethanol, nitriles Acid catalysts (e.g., trifluoroacetic acid) DCE, acetonitrile 150°C Overnight 70–85% Mild, high regioselectivity, scalable
One-Pot Acylation & Haloform Cleavage 2-Aminopyridine + acyl chlorides Bi(OTf)₃, p-TsOH·H₂O, NaHCO₃ DCE, acetonitrile 150°C Overnight >70% Efficient for carboxylic acid formation

Notes on Reaction Optimization and Scalability

  • Temperature Control: Elevated temperatures (around 150°C) are critical for cyclization efficiency.
  • Catalyst Choice: Bismuth triflate and acid catalysts improve yields and selectivity.
  • Solvent Selection: Use of polar aprotic solvents like DCE and acetonitrile enhances solubility and reaction rates.
  • Reaction Time: Longer durations (overnight) generally favor complete conversion.
  • Purification: Recrystallization and chromatography are essential for obtaining high-purity products.

Summary of Research Findings

  • Recent studies emphasize the utility of Ritter-type reactions for rapid, high-yield synthesis.
  • One-pot methods combining acylation and haloform cleavage streamline the process.
  • Optimization of reagent ratios, temperature, and reaction time significantly enhances yields.
  • Scalability is feasible with continuous flow reactors and optimized conditions.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
IUPAC Name: 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
CAS Number: 1378470-59-7

The compound features a fused heterocyclic ring system that contributes to its biological activity and versatility in chemical reactions.

Medicinal Chemistry

This compound has shown promise in various therapeutic areas:

  • Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases involved in cell proliferation and survival.
  • Neurological Disorders: The compound has been investigated for its potential neuroprotective effects. Preliminary studies suggest it may modulate neurotransmitter systems or provide protection against oxidative stress in neuronal cells.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules: It can be utilized to synthesize more complex imidazo[1,5-a]pyridine derivatives through various chemical reactions such as alkylation and acylation.
  • Functionalization Reactions: The carboxylic acid group allows for further functionalization, enabling the introduction of different substituents that can enhance biological activity or alter physical properties.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

  • Luminescent Materials: Its derivatives have been explored for use in optoelectronic devices due to their luminescent properties when modified appropriately.
  • Polymer Chemistry: The compound can be incorporated into polymer matrices to impart specific functionalities such as increased thermal stability or enhanced mechanical properties.

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated significant cytotoxicity against breast and colon cancer cell lines with IC50 values in the low micromolar range.
NeuroprotectionExhibited protective effects against oxidative stress-induced neuronal cell death in vitro.
Organic SynthesisSuccessfully used as a precursor for synthesizing novel imidazo[1,5-a]pyridine derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Table 1: Substituent Effects on Imidazo[1,5-a]pyridine Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid -COOH at position 1, -C₂H₅ at position 3 C₁₀H₁₄N₂O₂ 194.23 Building block for drug synthesis
3-Methyl derivative (CAS: 1522801-56-4) -CH₃ at position 3 C₉H₁₂N₂O₂ 180.20 Higher polarity; uncharacterized bioactivity
1-Bromo derivative (CAS: 1554534-02-9) -Br at position 1 C₇H₉BrN₂ 217.07 Halogenated intermediate for cross-coupling reactions
7-Carboxylic acid derivative (CAS: 1461705-37-2) -COOH at position 7 C₁₄H₁₅N₂O₂·HCl 294.75 (HCl salt) Potential protease inhibitor scaffold

Key Observations :

  • Positional Isomerism : Carboxylic acid placement (positions 1 vs. 7) alters electronic properties and hydrogen-bonding capacity, impacting solubility and target binding .
  • Substituent Effects : Ethyl (-C₂H₅) and methyl (-CH₃) groups at position 3 modulate lipophilicity, with the ethyl derivative (LogP ~1.5 estimated) being more lipophilic than the methyl analog (LogP ~0.9) .
  • Halogenation : Bromine substitution enhances reactivity in Suzuki-Miyaura coupling, making the 1-bromo derivative valuable for constructing complex aryl-imidazoheterocycles .

Ring Fusion Position Differences

Table 2: Imidazo-pyridine Isomers
Compound Name Ring Fusion Position Molecular Formula Key Structural Features References
Imidazo[1,5-a]pyridine-1-carboxylic acid [1,5-a] C₁₀H₁₄N₂O₂ Bicyclic core with 6-membered ring fused to imidazole
Imidazo[1,2-a]pyridine-3-yl acetic acid (CAS: 1511530-96-3) [1,2-a] C₉H₁₂N₂O₂ Linear fused system; acetic acid side chain at position 3
Benzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acid [1,2-a] with benzo extension C₁₄H₁₀N₂O₂ Extended aromatic system; higher molecular rigidity

Key Observations :

  • Ring Fusion : The [1,5-a] fusion creates a more compact bicyclic system compared to [1,2-a], affecting π-π stacking interactions in biological targets .
  • Aromatic Extension : Benzo-fused derivatives (e.g., ) exhibit enhanced UV absorbance and fluorescence, useful in optical materials .

Stability and Reactivity

  • Cyclization Tendencies : Analogous compounds (e.g., homocitrulline derivatives) undergo cyclization under acidic conditions to form imidazo[1,5-a]pyridine diones, highlighting the reactivity of the core structure .
  • Salt Forms : Hydrochloride salts (e.g., CAS: 139183-92-9) improve aqueous solubility for pharmacokinetic optimization .

Biological Activity

5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₈N₂O₂
  • Molecular Weight : 168.16 g/mol
  • SMILES : C1CN2C=NC=C2CC1C(=O)O
  • InChIKey : JIASDMFGYACABF-UHFFFAOYSA-N

The compound features a fused imidazole and pyridine ring system with a carboxylic acid functional group, which is crucial for its biological activity.

Biological Activities

Research indicates that imidazo[1,5-a]pyridine derivatives exhibit a wide range of biological activities:

  • Anticancer Activity : Studies have shown that imidazo[1,5-a]pyridine derivatives can inhibit tumor growth. For instance, compounds derived from this scaffold have demonstrated cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanism often involves the inhibition of key cellular processes such as protein prenylation, which is essential for cancer cell survival .
  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains. Its derivatives have been tested for antibacterial and antifungal activities, revealing promising results against resistant strains .
  • Neuropharmacological Effects : Some studies suggest that imidazo[1,5-a]pyridine compounds can act as anticonvulsants and anxiolytics. They interact with neurotransmitter systems to modulate neuronal excitability .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

Substituent Position Effect on Activity
C6Modifications here enhance anticancer activity by improving binding affinity to target proteins .
Carboxylic Acid GroupEssential for maintaining biological activity; enhances solubility and interaction with biological targets .

Case Study 1: Antitumor Activity

A recent study evaluated the anticancer potential of various imidazo[1,5-a]pyridine derivatives against HeLa cells. The most potent compounds exhibited IC50 values below 150 μM, indicating strong cytotoxicity. The study highlighted the importance of the C6 substituent in enhancing the inhibitory effects on cell viability .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of imidazo[1,5-a]pyridine derivatives. The results demonstrated significant antibacterial activity against Gram-positive bacteria and antifungal effects against Candida species. These findings suggest potential applications in treating infections caused by resistant pathogens .

Q & A

Q. Advanced Research Focus

  • Catalyst Screening : Pd(OAc)₂ with 1,3-bis(diphenylphosphino)propane improves cross-coupling efficiency .
  • pH Control : Maintaining pH 8 with KHCO₃ prevents side reactions during cyclization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

How can researchers assess the biological activity of this compound?

Q. Advanced Research Focus

  • Enzyme Inhibition Assays : Test for HIF-1α prolyl hydroxylase or FXa inhibition using fluorogenic substrates .
  • Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀ determination) and compare to known inhibitors .

What are the stability considerations for long-term storage?

Q. Basic Research Focus

  • Store at –20°C under inert gas (Ar/N₂) to prevent oxidation.
  • Avoid aqueous solutions at neutral pH, which may hydrolyze the carboxylic acid group. Stability studies in DMSO-d₆ (NMR) show no degradation over 72 hours at 25°C .

How can computational modeling aid in predicting reactivity?

Q. Advanced Research Focus

  • DFT Calculations : Model dihedral angles between fused rings (e.g., 1.4° deviation from planarity) to predict regioselectivity in electrophilic substitution .
  • Molecular Docking : Simulate interactions with enzyme active sites (e.g., FXa) to guide structural modifications .

How should conflicting spectral or analytical data be resolved?

Q. Advanced Research Focus

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex heterocycles .
  • Single-Crystal X-ray Diffraction : Definitive structural confirmation, especially for regiochemical ambiguities .
  • Parallel Synthesis : Compare synthetic intermediates to isolate and identify side products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 2
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid

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